Bismuth subcarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science and Engineering

- Electrochemical Sensors: Bismuth subcarbonate demonstrates potential for developing sensitive and selective electrochemical sensors. Studies have shown its effectiveness in detecting heavy metals like lead and cadmium in water samples [].

- Photocatalysts: Bismuth subcarbonate exhibits photocatalytic properties, meaning it can use light to drive chemical reactions. Researchers are exploring its potential applications in areas like degradation of organic pollutants and water splitting for hydrogen production [].

Environmental Science

- Heavy Metal Remediation: Bismuth subcarbonate shows promise in removing heavy metals from contaminated water and soil. Its ability to bind to these metals makes it a potential candidate for environmental remediation efforts [].

Other Research Areas

Bismuth subcarbonate is also being investigated for its potential applications in other fields, including:

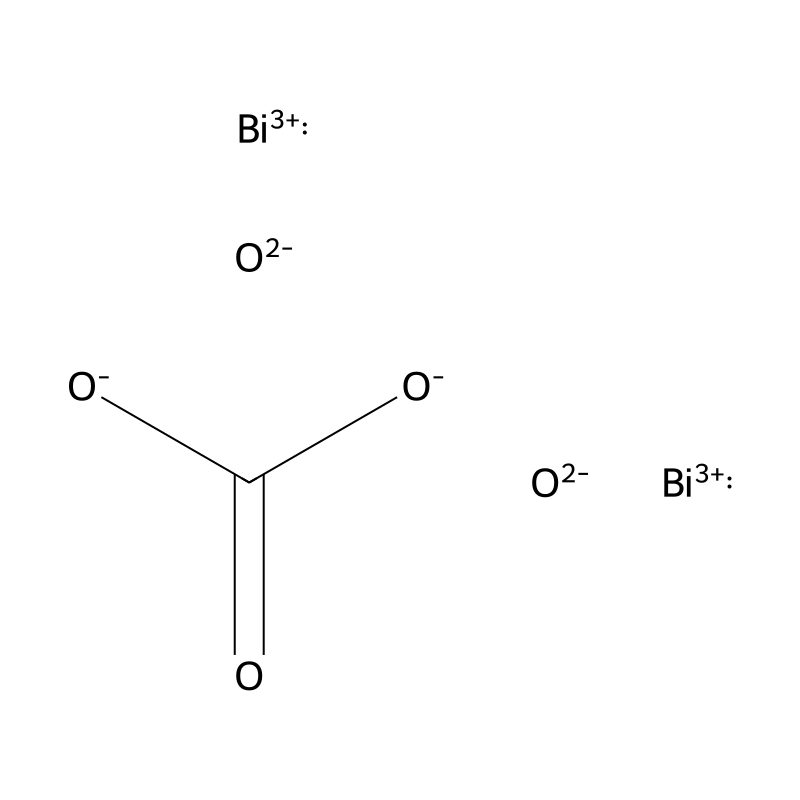

Bismuth subcarbonate, with the chemical formula or sometimes represented as , is an inorganic compound consisting of bismuth in the +3 oxidation state and carbonate ions. It occurs naturally as the mineral bismutite and has a layered structure where bismuth oxide layers alternate with carbonate layers. The compound is light-sensitive and exhibits unique properties that make it useful in various applications .

This reaction indicates how bismuth nitrate reacts with sodium carbonate to produce bismuth subcarbonate and sodium nitrate .

There are multiple methods for synthesizing bismuth subcarbonate:

- Reaction with Carbon Dioxide: Bismuth nanoparticles react with carbon dioxide in an aqueous environment to form bismuth subcarbonate.

- Precipitation Method: This method involves mixing solutions of bismuth nitrate and sodium carbonate under controlled conditions (pH and temperature) to precipitate bismuth subcarbonate .

- Modified Copolymer Process: A more complex method involves using modified polyacrylamide-co-styrene-co-acrylic acid copolymers to facilitate the reaction between bismuth oxide and nitric acid before adding sodium carbonate for precipitation .

Bismuth subcarbonate has a variety of applications:

- Medical Uses: It is used in radiopaque catheters due to its high radiopacity, allowing for clear imaging during X-ray procedures.

- Antibacterial Agents: Its incorporation into nanostructures enhances its antibacterial properties, making it suitable for biomedical applications.

- Fireworks: Bismuth subcarbonate is also used in pyrotechnics, particularly in creating effects like "Dragon's eggs" in fireworks .

- Cosmetics: Due to its unique properties, it has been explored for use in cosmetic formulations.

Research indicates that bismuth subcarbonate may interact with other pharmaceutical compounds. For example, it has been shown to increase the neurotoxic activities of certain antidepressants like amitriptylinoxide and amoxapine . Such interactions necessitate careful consideration when used alongside other medications.

Bismuth subcarbonate shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Bismuth carbonate | More complex structure; less common | |

| Bismuth oxide | Higher oxidation state; used in ceramics | |

| Bismuth oxychloride | Used in cosmetics; different anion | |

| Bismuth subsalicylate | Commonly used for gastrointestinal issues |

Bismuth subcarbonate is unique due to its dual composition of oxide and carbonate ions, which contributes to its specific applications in medicine and materials science. The layered structure enhances its properties compared to other bismuth compounds.

Research on bismuth subcarbonate dates back to its identification as a mineral and its use in medicine as a digestive aid, notably as a component of "milk of bismuth" in the early 20th century. Historically, it was valued for its antacid and anti-diarrheal properties. Over time, its radiopacity was exploited in medical applications such as fillers in radiopaque catheters visible under X-rays. The compound’s unique layered structure and chemical stability have attracted attention for various industrial and pharmaceutical uses.

Current Research Landscape and Significance

Currently, bismuth subcarbonate is studied extensively for its multifunctional properties:

- Medical applications: Beyond its traditional use as an antacid, modern research explores its antibacterial properties when fabricated into nanotube arrays, showing promise for infection control and wound healing.

- Material science: Its high radiopacity makes it valuable in medical imaging devices. It is also used in ceramic glazes, enamel fluxes, and as an opacifier.

- Nanotechnology: Synthesis methods now allow control over morphology, producing nanoplates or nanospheres, often facilitated by substrates like halloysite nanotubes. High pH and temperature conditions accelerate synthesis, enabling scalable production of nanostructured bismuth subcarbonate.

- Fireworks industry: It is used to create "Dragon’s eggs," a type of pyrotechnic effect.

- Environmental and chemical research: The compound’s formation via reaction of bismuth nanoparticles with atmospheric CO₂ dissolved in water has implications for green chemistry and carbon capture technologies.

Emerging Research Directions and Challenges

Emerging research focuses on:

- Antibacterial nanostructures: Developing bismuth subcarbonate-based nanomaterials with enhanced antibacterial efficacy and biocompatibility.

- Controlled synthesis: Refining synthesis techniques to produce uniform nanostructures with desired properties for catalysis and medical applications.

- Photocatalytic and light-sensitive behaviors: Investigating its light sensitivity and potential photocatalytic applications.

- Environmental impact and toxicity: Understanding its safety profile, as ingestion or inhalation may cause irritation to respiratory and gastrointestinal tracts; thus, toxicity studies are ongoing to ensure safe biomedical use.

- Integration with polymers and composites: Research into incorporating bismuth subcarbonate into composites for UV resin modification and other advanced materials is underway, aiming to improve mechanical and chemical properties while maintaining environmental safety.

Detailed Chemical and Physical Properties

| Property | Description |

|---|---|

| Molecular Formula | (BiO)₂CO₃ |

| Molecular Weight | Approximately 510.01 g/mol |

| Appearance | White, odorless, tasteless powder |

| Density | 6.86 g/cm³ at 25 °C |

| Solubility | Practically insoluble in water and ethanol; soluble in mineral acids and concentrated acetic acid |

| Melting/Boiling Point | Decomposes upon heating |

| Structure | Layered tetragonal unit cell with Bi–O and CO₃ layers |

| Stability | Stable under normal conditions; light-sensitive |

| CAS Number | 5892-10-4 |

Synthesis and Structural Characteristics

Bismuth subcarbonate is commonly synthesized by reacting bismuth salts (e.g., bismuth subnitrate) with carbonate sources such as sodium carbonate or ammonium carbonate in aqueous media. The nature of the bismuth salt, water amount, and temperature influence the product morphology and purity. Nanostructured forms can be obtained by controlling synthesis parameters, including pH and temperature, and by using templates like halloysite nanotubes to direct particle size and shape.

The compound’s structure features positively charged (BiO)ₙ layers sandwiched between carbonate anions, with the (BiO)ₙ layers typically growing perpendicular to the b axis. This layered arrangement contributes to its chemical stability and unique physical properties, such as radiopacity and light sensitivity.

Applications and Functional Uses

- Medical: Antacid, anti-diarrheal agent, and radiopaque filler in catheters.

- Antibacterial: Nanotube arrays with antibacterial properties for potential biomedical devices.

- Industrial: Opacifier in ceramics and plastics, enamel flux, and component in fireworks.

- Research: Model compound for studying layered metal oxides and carbonates; potential in photocatalysis and environmental remediation.

Crystallographic Framework Analysis

Bismuth subcarbonate crystallizes in a body-centered tetragonal lattice with the I4/mmm space group (No. 139). Recent high-resolution X-ray diffraction studies confirm lattice parameters of a = 3.91 Å and c = 13.77 Å, forming a unit cell volume of approximately 210.3 ų [2] [3]. The structure comprises alternating layers of (BiO)⁺ and (CO₃)²⁻ ions stacked along the c-axis (Figure 1). Each bismuth atom coordinates with eight oxygen atoms: four from adjacent (BiO)⁺ layers and four from carbonate groups, resulting in a distorted square antiprismatic geometry [6].

Table 1: Crystallographic Parameters of Bi₂O₂CO₃

| Parameter | Value |

|---|---|

| Space Group | I4/mmm |

| Lattice a (Å) | 3.91 |

| Lattice c (Å) | 13.77 |

| Coordination (Bi) | 8 (O) |

| Coordination (C) | 3 (O) |

The tetragonal symmetry arises from the periodic arrangement of (BiO)⁺ layers, which exhibit *4/mmm point group symmetry. This configuration minimizes lattice strain and stabilizes the structure through electrostatic interactions between cationic (BiO)⁺ and anionic (CO₃)²⁻ layers [2] [4].

Layered Structure Characterization

The compound’s layered architecture consists of two distinct subunits:

- Bismuth-oxygen (BiO)⁺ layers: These cationic sheets are composed of edge-sharing BiO₆ octahedra, with bismuth atoms occupying the centers. The Bi–O bond lengths within these layers range from 2.23 Å to 2.54 Å, depending on the oxygen’s coordination environment [6].

- Carbonate (CO₃)²⁻ layers: These anionic layers interconnect adjacent (BiO)⁺ sheets via ionic bonds. The planar CO₃ groups align perpendicular to the c-axis, with C–O bond lengths averaging 1.29 Å [6].

High-resolution transmission electron microscopy (HRTEM) of electrochemically exfoliated nanosheets reveals interlayer spacings of 0.684 nm, corresponding to the distance between consecutive (BiO)⁺ layers [4]. Nanosheets synthesized via pulsed discharges in water exhibit square morphologies dictated by the tetragonal crystal symmetry, with lateral dimensions exceeding 300 nm [2] [4].

Electronic Configuration and Theoretical Modeling

Density functional theory (DFT) calculations suggest that the compound’s electronic structure is dominated by bismuth 6p and oxygen 2p orbitals, with the carbonate groups contributing discrete energy levels near the valence band maximum. The calculated bandgap of 3.1 eV aligns with experimental UV-Vis absorption spectra, which show strong absorption below 400 nm [5] [7].

Key Electronic Features:

- The (BiO)⁺ layers act as electron reservoirs, facilitating charge transfer to adsorbed species during photocatalytic reactions [5].

- Carbonate ions introduce mid-gap states that enhance visible-light absorption via ligand-to-metal charge transfer transitions [7].

Photoluminescence spectroscopy reveals suppressed electron-hole recombination in nanorod morphologies, attributed to directional charge transport along the c-axis [5].

Bismuth-Oxygen Coordination Chemistry

Bismuth atoms exhibit dual coordination environments:

- 8-coordinate Bi³⁺: Predominant in bulk crystals, where bismuth binds to four oxygen atoms from the (BiO)⁺ layer and four from carbonate groups (average Bi–O = 2.43 Å) [6].

- 4-coordinate Bi³⁺: Observed in nanostructured forms, where surface bismuth atoms coordinate with fewer oxygen ligands (Bi–O = 2.23–2.48 Å) [4] [6].

The coordination flexibility enables structural adaptability during nanosheet exfoliation. For example, electrochemical synthesis in Na₂CO₃ solutions produces 6-layer nanosheets (4 nm thick) due to optimal Na⁺ intercalation, whereas K⁺ yields thicker 12-layer structures [4].

Carbonate Integration in Bismuth Matrices

Carbonate incorporation occurs via gas-solid reactions between bismuth precursors and CO₂. At elevated temperatures (>200°C), CO₂ chemisorbs onto Bi₂O₃ surfaces, forming metastable Bi₂O₂CO₃ intermediates [5]. The integration mechanism involves:

- Surface adsorption: CO₂ molecules bind to undercoordinated bismuth sites.

- Lattice rearrangement: Oxygen from CO₂ integrates into the (BiO)⁺ network, while carbon remains in planar CO₃ groups [1] [5].

Table 2: Carbonate Integration Pathways

| Synthesis Method | Temperature (°C) | CO₃²⁻ Source |

|---|---|---|

| Electrochemical | 25 | Na₂CO₃ |

| Solid-gas reaction | 300 | CO₂ |

| Hydrothermal | 150 | Urea |

The carbonate orientation within the lattice influences photocatalytic activity, as vertically aligned CO₃ groups enhance charge separation in (002)-oriented crystals [7].

Temperature-Dependent Formation Mechanisms

Hydrothermal synthesis represents the most extensively studied approach for bismuth subcarbonate production, with temperature serving as a critical parameter controlling crystal formation mechanisms and final product characteristics. Research findings demonstrate that temperature variations between 55°C and 200°C yield distinct morphological outcomes and thermal stability properties [1].

At lower hydrothermal temperatures of 55°C, the synthesis of bismuth subcarbonate nanoplates occurs through a metathetical reaction mechanism between bismuth nitrate pentahydrate and sodium carbonate. This temperature regime produces materials with relatively poor crystallinity and higher defect concentrations, resulting in thermal decomposition activation energies of 160-170 kilojoules per mole [1]. The rapid nucleation kinetics at these conditions create intrinsic structural defects that compromise the long-term thermal stability of the resulting bismuth subcarbonate.

Higher temperature hydrothermal processing at 160°C facilitates the formation of nanowire morphologies with significantly enhanced thermal stability. These conditions promote a more controlled nucleation and growth environment that mimics geological bismutite mineralization processes. The resulting nanowires exhibit thermal decomposition activation energies ranging from 230-270 kilojoules per mole for the core material, substantially higher than their nanoplate counterparts [1]. This enhanced thermal stability stems from the improved crystallinity achieved through the extended high-temperature treatment.

Temperature-dependent formation mechanisms also influence the presence of secondary phases. At intermediate temperatures, the formation of bismuth hydroxide carbonate compounds occurs as intermediate species during the transformation process. These compounds, specifically with the formula (BiO)₄(OH)₂CO₃, decompose at lower temperatures between 250-380°C, creating a two-stage thermal decomposition profile characteristic of hydrothermally synthesized materials [1].

pH-Controlled Synthesis Parameters

The pH environment during hydrothermal synthesis exerts profound influence on the nucleation kinetics, crystal growth patterns, and final product purity of bismuth subcarbonate materials. Optimal synthesis conditions require precise pH control at 3.0 using hydrochloric acid solutions to achieve the desired morphological characteristics [1].

At the optimized pH of 3.0, the hydrolysis equilibrium of bismuth precursors favors the formation of stable bismuth oxide hydroxide intermediates that subsequently react with carbonate ions to form the target bismuth subcarbonate phase. This pH regime ensures complete dissolution of bismuth oxide precursors while preventing premature precipitation of hydroxide species that could compromise product homogeneity [2].

Deviation from optimal pH conditions leads to significant changes in product characteristics. Higher pH environments promote rapid precipitation kinetics that result in poorly crystallized materials with increased defect concentrations. Lower pH conditions may lead to incomplete conversion of bismuth precursors due to reduced carbonate ion availability, resulting in mixed-phase products containing unreacted bismuth compounds [2].

The pH-dependent synthesis mechanisms also influence the incorporation of dopant ions when present in the reaction system. Research demonstrates that calcium ion doping is more effectively achieved under the controlled pH conditions, leading to lattice distortion effects that enhance certain thermal properties while reducing overall decomposition activation energies [1].

Precursor Selection Strategies

The selection of appropriate bismuth and carbonate precursors represents a fundamental consideration in optimizing hydrothermal synthesis outcomes for bismuth subcarbonate production. Different precursor combinations yield distinct morphological, crystallographic, and thermal characteristics in the final products [1] [3].

Beta-phase bismuth oxide (β-Bi₂O₃) combined with sodium carbonate and sodium chloride represents an effective precursor system for nanowire formation. This combination provides controlled bismuth ion release kinetics that favor anisotropic crystal growth along specific crystallographic directions. The presence of chloride ions serves as a morphology-directing agent that influences the aspect ratio and dimensional characteristics of the resulting nanowires [1].

Bismuth nitrate pentahydrate precursors offer alternative synthesis pathways that typically yield nanoplate morphologies under comparable hydrothermal conditions. The higher solubility and rapid hydrolysis kinetics of nitrate precursors promote isotropic nucleation patterns that favor plate-like crystal growth. These precursors are particularly suitable for applications requiring high surface area materials with specific exposed crystallographic facets [1].

Novel precursor systems utilizing sodium bismuthate (NaBiO₃) combined with graphitic carbon nitride enable the synthesis of defect-engineered bismuth subcarbonate materials. The slow decomposition of carbon nitride during hydrothermal processing introduces controlled defect densities that enhance photocatalytic performance through extended light absorption ranges and improved charge carrier separation efficiency [3].

Bismuth citrate precursors combined with urea represent an environmentally benign approach for spherical nanoparticle synthesis. This precursor system operates through thermal decomposition mechanisms where urea generates carbonate ions in situ, while citrate ligands control particle nucleation and growth kinetics to achieve uniform size distributions [4].

Electrochemical Exfoliation Techniques

Few-Layer Bismuth Subcarbonate Production

Electrochemical exfoliation has emerged as a controllable method for producing few-layer bismuth subcarbonate nanosheets with precisely defined thickness characteristics and enhanced catalytic properties. This technique enables the direct conversion of bulk bismuth materials into ultrathin bismuth subcarbonate structures through controlled electrochemical processes [5] [6].

The electrochemical exfoliation process utilizes a two-electrode configuration with bismuth flakes serving as the working electrode in aqueous sodium carbonate electrolyte solutions. The process operates through initial cathodic exfoliation of bismuth metal to produce metallic bismuth nanosheets, followed by spontaneous oxidation and reaction with carbonate ions to form bismuth subcarbonate structures [5].

The resulting few-layer bismuth subcarbonate nanosheets exhibit remarkable structural characteristics, including average lateral dimensions of approximately 300 nanometers and thickness values of approximately 4 nanometers, corresponding to roughly 6 atomic layers based on the interlayer spacing of 0.684 nanometers in the bismuth subcarbonate crystal structure [5]. High-resolution transmission electron microscopy analysis reveals lattice fringe spacings of 0.175 nanometers, corresponding to the (116) crystallographic planes of tetragonal bismuth subcarbonate.

The electrochemical exfoliation approach offers significant advantages over traditional solvothermal methods, including substantially reduced reaction times, lower processing temperatures, and enhanced control over nanosheet thickness. This method produces materials with improved electrocatalytic performance for carbon dioxide reduction applications, achieving faradaic efficiencies of 85% for formate production at overpotentials as low as 610 millivolts [5].

Optimization Parameters for Nanoscale Control

The optimization of electrochemical exfoliation parameters enables precise control over the structural and functional characteristics of few-layer bismuth subcarbonate nanosheets. Critical parameters include electrolyte composition, applied potential profiles, processing duration, and temperature conditions [5] [7].

Electrolyte composition represents a fundamental parameter determining exfoliation efficiency and product characteristics. Sodium carbonate concentrations of 0.5 molar provide optimal conditions for bismuth exfoliation while ensuring sufficient carbonate ion availability for bismuth subcarbonate formation. The pH of the electrolyte solution influences the stability of intermediate bismuth species and affects the overall reaction kinetics [5].

Applied potential programming controls the extent of bismuth exfoliation and subsequent oxidation processes. Cathodic potentials facilitate the initial exfoliation of bismuth metal, while controlled anodic conditions promote the formation of bismuth subcarbonate through oxidation and carbonate incorporation. The co-existence of metallic bismuth and bismuth subcarbonate phases under specific potential ranges enhances electrocatalytic performance through synergistic effects [5].

Processing duration affects both the yield and quality of exfoliated nanosheets. Extended processing times increase nanosheet production but may lead to over-oxidation or agglomeration effects that compromise individual nanosheet characteristics. Optimal processing times typically range from 30 minutes to several hours depending on the desired thickness and lateral dimensions [5].

Temperature control during electrochemical exfoliation influences the kinetics of both exfoliation and oxidation processes. Elevated temperatures accelerate reaction rates but may promote uncontrolled oxidation that affects nanosheet quality. Room temperature processing generally provides optimal balance between reaction efficiency and product quality control [7].

Solid-Gas High Temperature Methods

CO₂ Gas Flow Optimization

Solid-gas high temperature methods utilize controlled thermal decomposition of bismuth subcarbonate precursors in carbon dioxide atmospheres to produce specific bismuth oxide phases while maintaining morphological characteristics. These methods require precise control of carbon dioxide gas flow rates, partial pressures, and temperature profiles to achieve desired transformation outcomes [8] [9].

Carbon dioxide gas flow optimization serves multiple functions in the thermal processing of bismuth subcarbonate materials. Controlled CO₂ atmospheres stabilize bismuth cations in the +3 oxidation state, preventing unwanted reduction to metallic bismuth that would compromise the intended phase transformations. Research demonstrates that high abundance of gaseous carbon dioxide enables bismuth subcarbonate stability down to cathodic potentials of -1.5 volts versus the reversible hydrogen electrode [9].

The optimization of CO₂ flow rates affects both the kinetics and thermodynamics of bismuth subcarbonate decomposition processes. Higher flow rates provide enhanced mass transfer of carbon dioxide to reaction surfaces while facilitating removal of decomposition products. However, excessive flow rates may promote rapid heating and cooling that compromises morphological control during phase transformations [8].

Carbon dioxide partial pressure control enables selective formation of specific bismuth oxide polymorphs. The stabilization of metastable β-Bi₂O₃ phases requires precise CO₂ pressure conditions that maintain appropriate thermodynamic driving forces for the desired phase transformation while preventing complete decomposition to stable α-Bi₂O₃ [10].

Calcination Time Influence on Morphology

The duration of calcination treatments in solid-gas high temperature methods exerts significant influence on the morphological evolution and crystallographic characteristics of bismuth oxide products derived from bismuth subcarbonate precursors. Systematic studies reveal distinct morphological transitions as functions of calcination time and temperature [8].

Short-duration calcination treatments at moderate temperatures (300-400°C) preserve the original nanosheet morphologies while facilitating phase transformation from bismuth subcarbonate to bismuth oxide. These conditions promote topotactic transformation mechanisms that maintain structural continuity between precursor and product phases. Extended treatment times under these conditions lead to increased crystallinity without significant morphological changes [8].

Longer calcination periods at higher temperatures (above 400°C) promote morphological reconstruction through surface diffusion and crystal growth processes. These conditions favor the formation of nanocrystal aggregates from the original nanosheet structures through Ostwald ripening mechanisms. The transition from discrete nanosheets to aggregated structures occurs progressively with increased treatment duration [8].

The influence of calcination time on morphological characteristics also depends on the specific bismuth oxide polymorph being formed. α-Bi₂O₃ formation generally requires longer treatment times and higher temperatures, leading to more extensive morphological reconstruction. β-Bi₂O₃ formation can occur under milder conditions with better preservation of original morphological features [8].

Time-dependent morphological evolution during calcination also affects the surface area and porosity characteristics of the resulting bismuth oxide materials. Shorter treatment times preserve higher surface areas associated with nanosheet morphologies, while extended calcination leads to surface area reduction through particle agglomeration and pore closure [8].

Liquid Ball-Milling Transformation Processes

Liquid ball-milling transformation represents an innovative mechanochemical approach for bismuth subcarbonate synthesis that offers environmental advantages and cost-effectiveness compared to conventional hydrothermal methods. This approach utilizes mechanical energy to drive solid-state reactions between bismuth oxide and carbonate precursors in liquid media [11] [12].

The liquid ball-milling process operates through repeated impact and friction forces generated by grinding media that facilitate intimate mixing of reactants and promote solid-state chemical transformations. The presence of liquid media enhances mass transfer between reactant particles while controlling temperature rises during mechanical processing. This method enables the synthesis of bismuth subcarbonate from readily available bismuth oxide and ammonium hydrogen carbonate precursors [11].

Kinetic studies of the liquid ball-milling transformation reveal complex reaction mechanisms involving multiple stages of reactant activation, intermediate formation, and product crystallization. The mechanical energy input promotes defect formation in reactant crystals that enhances reactivity and accelerates transformation kinetics compared to thermal processes alone [11].

Polymer-assisted ball-milling variants enable the synthesis of bismuth subcarbonate nanotubes with controlled dimensional characteristics. This approach utilizes polymer templates such as branched polyethyleneimine or polyvinylpyrrolidone to direct the formation of nanotubular structures during mechanochemical processing. The resulting bismuth subcarbonate nanotubes exhibit diameters ranging from 3.0 to 5.0 nanometers with narrow size distributions [12].

The liquid ball-milling approach offers significant advantages including reduced processing temperatures, shorter reaction times, and elimination of hazardous organic solvents. These benefits make the method particularly attractive for large-scale production applications where environmental impact and processing costs are primary considerations [11].

Coprecipitation Methods for Doped Variants

Coprecipitation methods provide versatile approaches for synthesizing pure and doped bismuth subcarbonate materials with controlled composition and morphological characteristics. These methods operate through simultaneous precipitation of bismuth and dopant species from homogeneous solutions under controlled pH and temperature conditions [13] [14].

The fundamental coprecipitation process involves the controlled addition of bismuth salt solutions to carbonate-containing media under specific pH conditions. For pure bismuth subcarbonate synthesis, bismuth nitrate pentahydrate solutions are added dropwise to sodium carbonate solutions maintained at pH values between 8.5 and 9.0. The precipitation occurs through the reaction: 4Bi(NO₃)₃·5H₂O + 6Na₂CO₃·H₂O → 2(BiO)₂CO₃·½H₂O + 12NaNO₃ + 4CO₂ + 5H₂O [2].

Aluminum-doped bismuth subcarbonate variants are synthesized through coprecipitation methods utilizing mixed metal nitrate precursors. The synthesis involves simultaneous precipitation of bismuth nitrate and aluminum nitrate in basic carbonate media, resulting in aluminum incorporation into the bismuth subcarbonate framework structure. The resulting Al-doped Bi₂O₂CO₃ materials exhibit modified electronic and structural properties compared to undoped analogs [13].

The coprecipitation approach enables precise control over dopant concentrations through adjustment of metal salt ratios in the precursor solutions. X-ray photoelectron spectroscopy analysis confirms successful aluminum incorporation into the bismuth subcarbonate structure, while energy-dispersive X-ray spectroscopy provides quantitative compositional information [13].

Calcium-doped bismuth subcarbonate nanowires are synthesized through modified hydrothermal coprecipitation involving calcium chloride additions during the synthesis process. The calcium doping introduces lattice distortions that affect thermal decomposition characteristics, reducing activation energies from 230-270 kilojoules per mole for undoped materials to 210-223 kilojoules per mole for calcium-doped variants [1].

Self-Assembly Mechanisms in Synthesis

Self-assembly mechanisms play crucial roles in determining the morphological characteristics and structural organization of bismuth subcarbonate materials synthesized through various approaches. These mechanisms involve spontaneous organization of molecular and ionic species into ordered structures driven by thermodynamic and kinetic factors [15] [16].

In electrochemical synthesis approaches, self-assembly occurs through the spontaneous reaction between exfoliated bismuth nanosheets and carbonate ions present in the electrolyte solution. This process involves initial oxidation of metallic bismuth surfaces followed by carbonate incorporation and structural reorganization to form layered bismuth subcarbonate structures. The self-assembly process is facilitated by the inherent tendency of bismuth compounds to form layered Sillén-type structures [15].

Hydrothermal self-assembly mechanisms involve complex multi-step pathways including reaction-nucleation, aggregation, crystallization, dissolution-recrystallization, and Ostwald ripening processes. These mechanisms determine the final morphological characteristics through competitive growth processes that favor specific crystallographic orientations and dimensional characteristics [17].

Template-directed self-assembly approaches utilize organic molecules or polymers to control the organization of bismuth and carbonate species during synthesis. These methods enable the formation of specific morphologies including hollow microspheres, hierarchical structures, and one-dimensional nanotubes through controlled nucleation and growth processes guided by template interactions [16].

Monodisperse hierarchical bismuth subcarbonate hollow microspheres are synthesized through template-free self-assembly mechanisms involving controlled hydrolysis and condensation reactions. These processes create spherical assemblies of bismuth subcarbonate nanosheets that organize into hollow structures through inside-out crystallization mechanisms [16].

Physical Description

White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 85 of 93 companies with hazard statement code(s):;

H413 (97.65%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

Bismuth_subcarbonate

RS-67,333

Use Classification

General Manufacturing Information

Plastics Product Manufacturing

Bismuth carbonate oxide (Bi2(CO3)O2): ACTIVE